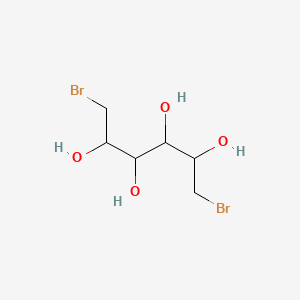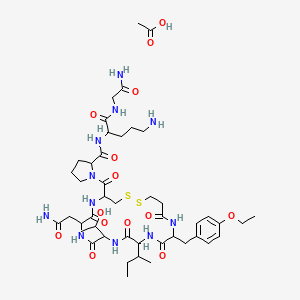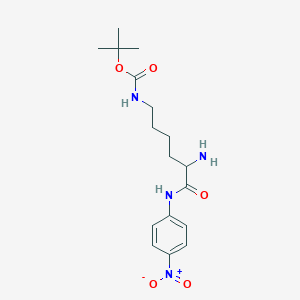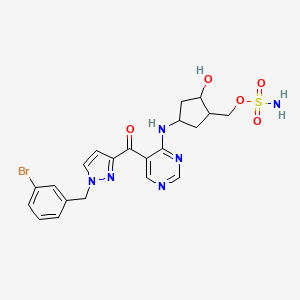![molecular formula C28H48O4 B13389807 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone](/img/structure/B13389807.png)
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone involves several steps. One common method includes the use of Pd(0)-catalyzed Stille coupling . This reaction typically involves the coupling of a halogenated benzoquinone with an organostannane compound under specific conditions to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying redox reactions and electron transfer processes . In biology, it is utilized in proteomics research to study protein interactions and functions . Industrially, it can be used in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone involves its redox properties. The compound can donate electrons, which allows it to participate in electron transfer processes within cells . This electron-donating ability is crucial for its antioxidant properties, as it can neutralize free radicals and reduce oxidative damage . The molecular targets and pathways involved include the electron transport chain in mitochondria, where the compound can enhance ATP production and protect against oxidative stress .
Comparison with Similar Compounds
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone is similar to other benzoquinone derivatives, such as 2,6-dimethoxy-1,4-benzoquinone and 2,3-dimethoxy-5-hydroxymethyl-6-methyl-1,4-benzoquinone . its unique nonadecyl side chain distinguishes it from these compounds, providing it with distinct physical and chemical properties . This uniqueness makes it particularly valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C28H48O4 |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2,5-dimethoxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H48O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h5-22H2,1-4H3 |
InChI Key |
LWUFLFCSIAGKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)](/img/structure/B13389734.png)
![[2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13389737.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid](/img/structure/B13389749.png)
![2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B13389752.png)

![3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13389762.png)
![2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B13389768.png)

![N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)
![2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid](/img/structure/B13389778.png)
![2-[4-[2-(4-Tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B13389782.png)


![[6-(Acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13389797.png)
